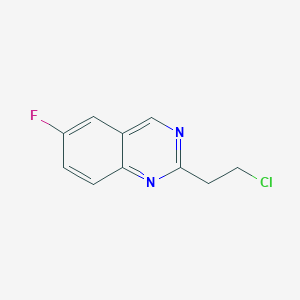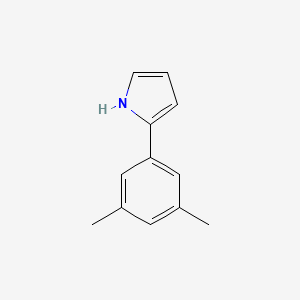
2-Hydroxy-4'-pentylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4’-pentylacetophenone is an organic compound belonging to the class of hydroxyacetophenones It is characterized by a hydroxyl group (-OH) attached to the second carbon of the acetophenone structure and a pentyl group attached to the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-pentylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of phenol with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Hydroxy-4’-pentylacetophenone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4’-pentylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4’-pentylbenzoic acid.
Reduction: Formation of 2-hydroxy-4’-pentylbenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4’-pentylacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4’-pentylacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pentyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyacetophenone: Lacks the pentyl group, making it less hydrophobic.
4-Hydroxyacetophenone: The hydroxyl group is positioned differently, affecting its reactivity.
2-Hydroxy-4’-methoxyacetophenone: Contains a methoxy group instead of a pentyl group, altering its chemical properties.
Uniqueness: 2-Hydroxy-4’-pentylacetophenone is unique due to the presence of both the hydroxyl and pentyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-pentylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9,14H,2-5,10H2,1H3 |
InChI-Schlüssel |
YPANJOBYMXZNQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)


formamide](/img/structure/B11715455.png)







![{1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715501.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
